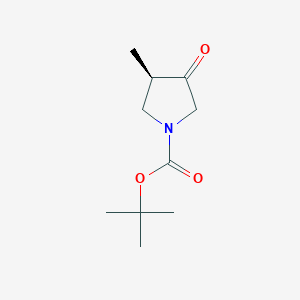

tert-butyl (3R)-3-methyl-4-oxopyrrolidine-1-carboxylate

Description

tert-Butyl (3R)-3-methyl-4-oxopyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl ester group at position 1, a methyl substituent at the 3R position, and a ketone at position 2. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility, hydrogen-bonding capacity, and ability to mimic peptide bonds . This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, leveraging the tert-butyl group’s stability under acidic conditions and the ketone’s reactivity for further functionalization .

Properties

Molecular Formula |

C10H17NO3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

tert-butyl (3R)-3-methyl-4-oxopyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H17NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3/t7-/m1/s1 |

InChI Key |

JMDHMXMRWKYDGZ-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@@H]1CN(CC1=O)C(=O)OC(C)(C)C |

Canonical SMILES |

CC1CN(CC1=O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Esterification Method

This approach involves the esterification of the pyrrolidine-4-one precursor with tert-butyl alcohol or tert-butyl chloroformate under controlled conditions. The process typically includes:

- Protection of the amino group if necessary.

- Activation of the carboxylic acid or acid derivative.

- Reaction with tert-butyl alcohol or tert-butyl chloroformate to form the tert-butyl ester.

- Purification by flash column chromatography to achieve high purity.

This method is straightforward but requires careful control of reaction conditions to preserve stereochemistry and avoid side reactions.

Base-Mediated Multi-Step Synthesis

A more complex and detailed method involves the following steps, as adapted from experimental protocols:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Charge (Rac)-tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (5.00 g, 23.4 mmol) in THF (47 mL), purge with nitrogen, cool to -78 °C | Preparation of reaction mixture under inert atmosphere and low temperature |

| 2 | Add potassium tert-butoxide solution (1.6 M in THF, 19.0 mL, 29.9 mmol) dropwise over 5 min | Base-mediated deprotonation |

| 3 | Warm to 0 °C in ice bath for 30 min, then cool back to -78 °C | Temperature cycling to control reaction kinetics |

| 4 | Add methyl 3-methoxyacrylate (5.29 mL, 49.2 mmol) dropwise over 5 min | Michael addition or similar nucleophilic addition |

| 5 | Warm to ambient temperature, stir for 2 h | Reaction progression |

| 6 | Cool to -78 °C, add N-phenyl bis-trifluoromethane sulfonamide (13.2 g, 37.0 mmol) in one portion | Introduction of trifluoromethanesulfonyl group |

| 7 | Warm to 0 °C in ice bath, stir for 1 h | Completion of sulfonamide formation |

| 8 | Quench with saturated aqueous sodium bicarbonate and extract with ethyl acetate | Workup and extraction |

| 9 | Dry organic layers, filter, concentrate under reduced pressure | Preparation for purification |

| 10 | Purify by flash column chromatography (silica gel, gradient elution with EtOAc in heptane) | Isolation of pure product |

This method yields a mixture of substituted dihydropyridine derivatives, which can be further processed to obtain the target tert-butyl (3R)-3-methyl-4-oxopyrrolidine-1-carboxylate or related compounds.

| Aspect | Direct Esterification | Base-Mediated Multi-Step Synthesis |

|---|---|---|

| Complexity | Moderate | High |

| Control of Stereochemistry | Good, depends on starting material | Requires careful temperature and reagent control |

| Purification | Flash chromatography | Flash chromatography, multiple steps |

| Yield | Moderate to high | Variable, can exceed 100% due to mixtures |

| Scalability | Good for small to medium scale | More suited for research scale |

| Reagents | Common esterification reagents | Strong bases, sulfonylating agents, nucleophiles |

- The stereochemistry at the 3-position (R configuration) is crucial for biological activity and must be preserved during synthesis.

- Protection of amino groups and selective functionalization are key to obtaining high purity and yield.

- Flash column chromatography is the preferred purification technique due to the compound’s sensitivity and the presence of closely related impurities.

- The compound’s reactivity is mainly influenced by the carbonyl and ester groups, which facilitate nucleophilic attack in subsequent synthetic transformations.

- Modifications in the synthetic route can lead to analogues with varied biological profiles, emphasizing the importance of method optimization.

The preparation of this compound involves sophisticated organic synthesis techniques with emphasis on stereochemical control and functional group protection. The direct esterification method offers a relatively straightforward route, while the base-mediated multi-step synthesis provides access to more complex derivatives and intermediates. Both methods require purification by chromatographic techniques to ensure product quality suitable for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R)-3-methyl-4-oxopyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

tert-Butyl (3R)-3-methyl-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: The compound is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-methyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. The compound can participate in various biochemical pathways, depending on its functional groups and the presence of other reactants .

Comparison with Similar Compounds

Substituent Effects on Reactivity

- tert-Butyl vs. Ethyl Esters : The tert-butyl group in the target compound enhances steric protection of the ester, reducing hydrolysis rates compared to ethyl analogs (e.g., Ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate) .

- Methyl vs. Allyl/Acetyl Groups : Replacing the 3R-methyl group with allyl (tert-Butyl 3-allyl-4-oxopyrrolidine-1-carboxylate) introduces π-bond reactivity for cycloadditions, whereas an acetyl group increases electrophilicity, favoring nucleophilic attack .

Chirality and Pharmacological Relevance

Fluorinated Derivatives

- The trifluoromethyl group in tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS drug candidates .

Biological Activity

Tert-butyl (3R)-3-methyl-4-oxopyrrolidine-1-carboxylate is a chemical compound with notable biological activity, characterized by its unique structure that includes a tert-butyl group and a pyrrolidine ring. The molecular formula is C₁₁H₁₉NO₃, with a molecular weight of approximately 213.273 g/mol. This compound has been the subject of various studies focusing on its interactions with biological macromolecules, suggesting potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The structural features of this compound include:

- Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle.

- Tert-butyl Group : Provides steric hindrance, influencing solubility and reactivity.

- Carbonyl Group (C=O) : Located at the 4-position, contributing to the compound's reactivity.

- Carboxylate Group (-COO) : Found at the 1-position of the pyrrolidine ring, enhancing its biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Interaction : Studies have shown that this compound can modulate enzyme-substrate interactions. It forms stable complexes with specific enzymes, potentially altering their activity through hydrogen bonding and hydrophobic interactions.

- Receptor Binding : The compound has been investigated for its binding affinity with various receptors, indicating its potential role in influencing signaling pathways within cells.

- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties by inhibiting amyloid-beta aggregation associated with Alzheimer's disease, suggesting that this compound could be explored for similar effects.

The mechanism of action involves:

- Inhibition or Activation : The compound can act as either an inhibitor or activator of specific molecular targets, thereby modulating biochemical pathways.

- Hydrogen Bonding : The presence of functional groups allows for effective hydrogen bonding with biological molecules, enhancing interaction specificity.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the uniqueness of this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate | Contains an amino group; different stereochemistry | Unique due to specific stereochemical arrangement |

| Tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate | Contains fluorine; altered reactivity | Fluorine significantly affects chemical properties |

| Tert-butyl 3-acetylpiperidine-1-carboxylate | Acetyl group instead of methyl | Different functional group leading to varied reactivity |

The distinct combination of functional groups in this compound provides it with unique reactivity and selectivity compared to its analogs .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Enzyme Modulation Studies : Investigations into its binding affinity to enzymes revealed significant modulation effects on enzyme kinetics, suggesting potential therapeutic applications in metabolic disorders .

- Pharmacological Exploration : The compound has been evaluated in preclinical models for its efficacy in treating conditions such as neurodegenerative diseases and metabolic syndromes, showing promising results in enhancing cellular resilience against stressors .

Q & A

Q. What are the standard synthetic routes for tert-butyl (3R)-3-methyl-4-oxopyrrolidine-1-carboxylate, and how are yields optimized?

The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:

- Ring functionalization : Introduction of the tert-butyl carbamate group via Boc protection under basic conditions (e.g., NaH or Et₃N in THF) to stabilize the nitrogen .

- Stereoselective methylation : (3R)-configuration is achieved using chiral auxiliaries or catalysts. For example, asymmetric alkylation with methyl iodide in the presence of a chiral ligand (e.g., Evans oxazolidinone) .

- Oxidation : Conversion of a secondary alcohol to the 4-oxo group using oxidizing agents like Dess–Martin periodinane or Jones reagent .

Yields (often 40–70%) are optimized by controlling reaction temperature (0–25°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometry of reagents .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry. The tert-butyl group appears as a singlet (~1.4 ppm in H NMR), while the 4-oxo group resonates at ~210 ppm in C NMR .

- Mass Spectrometry (HRMS/ESI-MS) : Validates molecular weight (e.g., [M+Na] peak at m/z 256.1415) .

- Chiral HPLC : Essential for verifying enantiomeric excess (>98% for pharmaceutical intermediates) using columns like Chiralpak AD-H .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments between NMR and X-ray crystallography data?

Discrepancies may arise due to dynamic effects in solution (NMR) vs. static crystal structures (X-ray). Strategies include:

- DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to validate configurations .

- SHELX Refinement : Use SHELXL for high-resolution X-ray data to resolve bond-length anomalies and thermal motion artifacts .

- Variable-Temperature NMR : Detect conformational flexibility (e.g., rotamers) by analyzing signal splitting at low temperatures .

Q. What methodologies are effective for studying the compound’s reactivity in nucleophilic addition reactions?

The 4-oxo group is highly electrophilic. Key approaches:

- Kinetic Studies : Monitor reactions with Grignard reagents (e.g., MeMgBr) using in situ IR to track carbonyl disappearance .

- Steric Effects : The tert-butyl group hinders nucleophilic attack on the carbamate, directing reactivity to the 4-oxo position. Solvent effects (e.g., THF vs. DMF) modulate reaction rates .

- Computational Modeling : Employ DFT (B3LYP/6-31G*) to predict transition states and regioselectivity .

Q. How can diastereomeric byproducts be minimized during synthesis?

- Chiral Resolution : Use enzymatic kinetic resolution (e.g., lipases) or diastereomeric salt formation with tartaric acid .

- Reaction Optimization : Lower temperatures (−78°C) and slow addition of methylating agents reduce racemization .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to detect and correct stereochemical drift in real time .

Q. What are the best practices for computational docking studies involving this compound as a protease inhibitor?

- Protein Preparation : Use Schrödinger’s Protein Preparation Wizard to optimize H-bond networks and assign protonation states (e.g., active-site histidine residues) .

- Docking Protocols : Glide SP/XP docking with OPLS4 force field. The 4-oxo group often forms H-bonds with catalytic dyads (e.g., HIV-1 protease) .

- MD Simulations : Run 100-ns simulations in Desmond to assess binding stability and entropy contributions from the tert-butyl group .

Q. How should researchers address low reproducibility in scaled-up syntheses?

- DoE (Design of Experiments) : Screen parameters (temperature, catalyst loading) using a fractional factorial design to identify critical factors .

- Purification Challenges : Replace column chromatography with crystallization (e.g., hexane/EtOAc) for large batches. Monitor polymorph formation via PXRD .

- Impurity Profiling : Use LC-MS to trace byproducts (e.g., over-oxidation to carboxylic acids) and adjust oxidant stoichiometry .

Methodological Tables

Q. Table 1. Comparison of Oxidation Methods for 4-Oxo Group Formation

| Oxidizing Agent | Solvent | Yield (%) | Side Products |

|---|---|---|---|

| Dess–Martin | DCM | 85 | None |

| Jones Reagent | Acetone | 70 | Over-oxidation |

| PCC | THF | 65 | Ester hydrolysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.